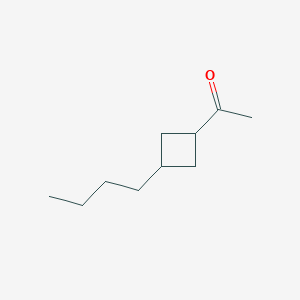

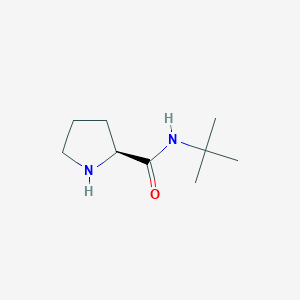

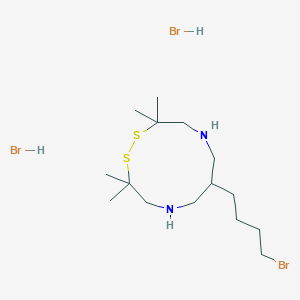

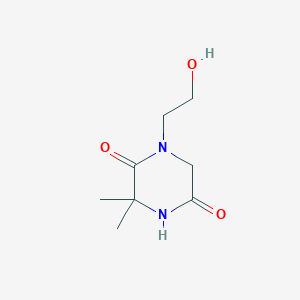

(6S)-vitamin D3 6,19-sulfur dioxide adduct/(6S)-cholecalciferol 6,19-sulfur dioxide adduct

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Molecular Structure Analysis

The molecular structure of this compound is complex. It contains chiral atoms, and the stereochemistry is undefined . The 3D model takes an arbitrary conformation .Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 392.550, and a mono-isotopic mass of 392.20213 . It’s an organosulfur heterocyclic compound .科研应用

Novel Alkylation Techniques

The study by Yamada, Suzuki, and Takayama (1981) demonstrates the chemical utility of vitamin D-sulfur dioxide adducts in regioselective methylation, which is a significant method for the synthesis of vitamin D derivatives. This process involves the use of sodium hydride and lithium tetramethylpiperidide for methylation at specific positions on the vitamin D molecule, followed by the removal of sulfur dioxide to produce modified vitamin D compounds (Yamada, Suzuki, & Takayama, 1981).

Enhancement of Hydrogen Sulfide Concentrations

Research by Wiliński et al. (2012) indicates that cholecalciferol (vitamin D3) has the potential to increase hydrogen sulfide (H2S) tissue concentrations in various organs of mice. This interaction suggests a novel therapeutic pathway for using vitamin D3 in treatments related to cardiovascular diseases and cancer by modulating endogenous sulfur metabolism (Wiliński et al., 2012).

Cancer Prevention

The role of vitamin D, including its derivatives and adducts, in cancer prevention has been explored through its anti-proliferative, pro-apoptotic, and anti-angiogenic effects on cells. Ness, Miller, and Li (2015) provide an overview of how vitamin D's interaction with cellular mechanisms can potentially be harnessed in the prevention and treatment of various cancers (Ness, Miller, & Li, 2015).

Structural Modifications and Applications

Reischl and Zbiral (1979) discuss the synthesis and properties of sulfur dioxide adducts with vitamin D3, highlighting the potential for creating structurally modified forms of vitamin D3. These modifications can lead to new applications in both research and therapeutic contexts (Reischl & Zbiral, 1979).

Metabolism Pathways

Guryev et al. (2003) describe a pathway for vitamin D3 metabolism involving cytochrome P450scc (CYP11A1), which produces unique hydroxylated metabolites. Understanding these pathways can further the development of new therapeutic strategies and enhance our knowledge of vitamin D's biological roles (Guryev et al., 2003).

性质

IUPAC Name |

(3S,5S)-3-[(E)-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3S/c1-18(2)7-5-8-19(3)24-12-13-25-20(9-6-14-27(24,25)4)15-26-23-16-22(28)11-10-21(23)17-31(26,29)30/h15,18-19,22,24-26,28H,5-14,16-17H2,1-4H3/b20-15+/t19-,22+,24-,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBJDQZFOWHNAQ-QXHKUGGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)CS3(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\[C@H]3C4=C(CC[C@@H](C4)O)CS3(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429510 |

Source

|

| Record name | LMST03020251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7E)-(3S,6S)-6,19-epithio-9,10-seco-5(10),7-cholestadien-3-ol S,S-dioxide | |

CAS RN |

71726-02-8 |

Source

|

| Record name | LMST03020251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。